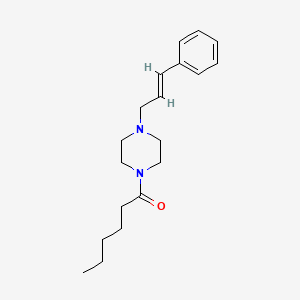![molecular formula C14H15N3O2S B3007582 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 56929-54-5](/img/structure/B3007582.png)
2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is known to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of similar triazole-based compounds can be achieved via the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility. The synthesis of a quinoline-based [1,2,3]-triazole hybrid derivative has been reported via this method .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzyl group is attached to the 5-position of the 1,2,4-triazole ring, and a prop-2-en-1-yl group is attached to the 4-position of the ring. The 3-position of the ring is linked to an acetic acid moiety via a sulfanyl group .Chemical Reactions Analysis
The compound can potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, reactions at the benzylic position can occur, which involve free radical mechanisms . Additionally, the compound might undergo direct aldol reactions with other compounds in the presence of certain catalysts .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid and its derivatives are synthesized for various applications. One study focused on synthesizing Schiff and Mannich bases derivatives derived from a similar compound. These compounds were analyzed using elemental analysis, IR, (1)H NMR, and mass spectral data (Gowda et al., 2011).
Structural Studies and Coordination Chemistry
- The compound has been used in the synthesis of dinuclear cobalt and nickel complexes. These complexes were structurally characterized using single-crystal X-ray diffraction, revealing that the compound acts as a tetradentate bridging ligand (Fang et al., 2019).
Applications in Medicinal Chemistry
- Some derivatives of this compound have shown promise in pharmacological applications. For instance, studies have reported the synthesis of derivatives with potential analgesic and anti-inflammatory activities (Gowda et al., 2011).
Antimicrobial Activity
- Other research has focused on the synthesis of derivatives with antimicrobial properties. These derivatives have been evaluated for their effectiveness against various microorganisms, showing potential as antimicrobial agents (Hunashal et al., 2012).
Potential in Organic-Inorganic Hybrid Materials
- The compound's derivatives have been used in the synthesis of organic-inorganic hybrid materials. These materials have been characterized using various techniques like XRD, NMR, and DFT structural characterization (Fizer et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that similar compounds with abenzylic position and indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with abenzylic position are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the compound’s interaction with its targets.
Biochemical Pathways
Compounds with anindole nucleus are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s structure suggests potential for uv light-induced covalent modification of a biological target , which could impact its bioavailability.
Result of Action
Similar compounds have been shown to have a broad spectrum of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-[(5-benzyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-8-17-12(9-11-6-4-3-5-7-11)15-16-14(17)20-10-13(18)19/h2-7H,1,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWWSGFXMKEOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)



![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)




![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)

